3-Butenal, 2-oxo-

Overview

Description

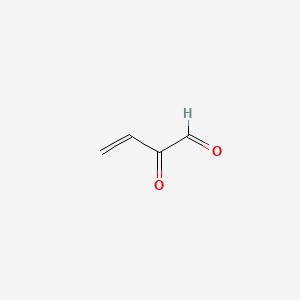

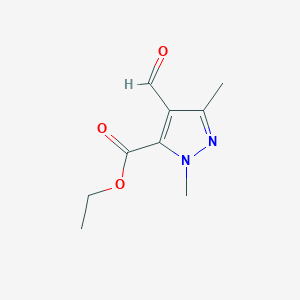

“3-Butenal, 2-oxo-” is a chemical compound with the molecular formula C4H4O2 . It is also known by other names such as “2-Oxo-3-butenal” and "2-OXOBUT-3-ENAL" .

Synthesis Analysis

While specific synthesis methods for “3-Butenal, 2-oxo-” were not found in the search results, it’s important to note that the synthesis of similar compounds often involves complex chemical reactions. For instance, the reactivity of unsaturated alcohols has been studied, including the pyrolysis and oxidation of 3-methyl-2-butenol .

Molecular Structure Analysis

The molecular structure of “3-Butenal, 2-oxo-” consists of 4 carbon atoms, 4 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 84.073 Da, and the monoisotopic mass is 84.021126 Da .

Physical And Chemical Properties Analysis

“3-Butenal, 2-oxo-” has a molecular weight of 70.0898 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antioxidant Properties and Toxicity Analysis

- Studies have identified compounds structurally related to 3-Butenal, 2-oxo-, demonstrating significant antioxidant properties. Oximes, for example, have shown potential in reducing hydrogen peroxide-induced lipid peroxidation, suggesting their utility in combating oxidative stress. These findings propose such compounds as candidates for further investigation as antioxidants, with no toxicity signs observed in vivo, indicating their safety for further studies (Puntel et al., 2008).

Synthetic Applications

- The synthetic utility of 3-Butenal, 2-oxo- derivatives has been explored in the context of pheromone and defensive compound synthesis for Hemiptera. Simple syntheses of 4-oxo-(E)-2-hexenal and its homologs from commercially available precursors have made these compounds more accessible for further research, highlighting their importance in biological systems (Moreira & Millar, 2005).

Catalysis and Reaction Mechanisms

- The catalytic oxidation of cis-2-butene to acetaldehyde using molecular oxygen has been facilitated by specific oxo compounds, demonstrating the role of these substances in enhancing catalytic processes. This underscores the importance of understanding the reaction mechanisms involved in the conversion processes (Le Quéméner et al., 2018).

Environmental Applications

- Photocatalytic oxidation research has revealed that compounds related to 3-Butenal, 2-oxo- can participate in environmentally beneficial reactions, such as the oxidation of arsenite to less toxic arsenate, utilizing TiO2 suspension. This process underscores the environmental applications of these compounds in water treatment and pollution mitigation (Lee & Choi, 2002).

Material Science and Engineering

- In material science, the synthesis and application of anionic water-soluble copolymers derived from 3-Butenal, 2-oxo- related structures have shown promising results as dispersion agents for particles, indicating their potential in developing advanced materials with improved properties (Chen, Wu, & Hsu, 2005).

Safety and Hazards

While specific safety data for “3-Butenal, 2-oxo-” was not found, it’s important to handle all chemicals with care. For instance, 2-Butanol, a similar compound, is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may be toxic if swallowed or in contact with skin .

properties

IUPAC Name |

2-oxobut-3-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQVYUNYDAWYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168748 | |

| Record name | 3-Butenal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butenal, 2-oxo- | |

CAS RN |

16979-06-9 | |

| Record name | 3-Butenal, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B3048370.png)

![2-[Benzyl(methyl)amino]acetaldehyde](/img/structure/B3048381.png)

![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)